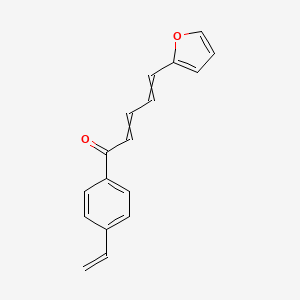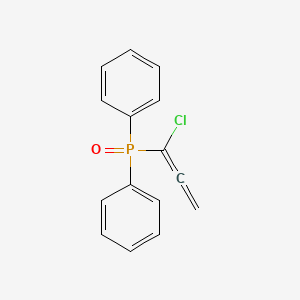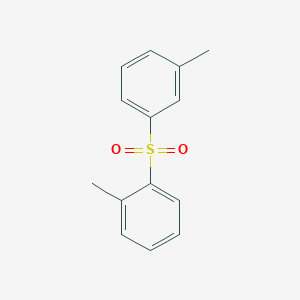![molecular formula C26H23OPS B14597107 Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- CAS No. 61173-98-6](/img/structure/B14597107.png)
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is an organophosphorus compound with the molecular formula C26H23OPS. This compound is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl structure and a phenylthioethyl group. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- can be synthesized through several methods. One common method involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The reaction proceeds as follows:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, such as Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, thionyl chloride, and DIBAH (diisobutylaluminum hydride). The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.
Major Products Formed
The major products formed from these reactions include diphenylphosphine oxides, secondary phosphines, and various organophosphorus compounds .
Scientific Research Applications
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a ligand in various biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- exerts its effects involves its ability to act as a ligand and participate in various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates and the stabilization of transition states in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthioethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the phenylthioethyl group.
Ethyldiphenylphosphine: Contains an ethyl group instead of the phenylthioethyl group.
Uniqueness
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Properties
CAS No. |
61173-98-6 |
|---|---|
Molecular Formula |
C26H23OPS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2-diphenylphosphoryl-2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C26H23OPS/c27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)26(21-22-13-5-1-6-14-22)29-25-19-11-4-12-20-25/h1-20,26H,21H2 |
InChI Key |
JLGVLUVADLHAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
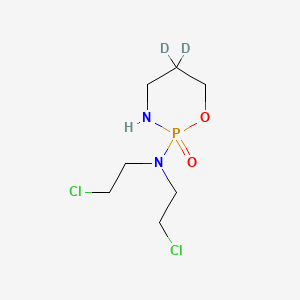
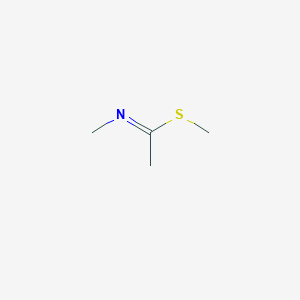
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)

![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
